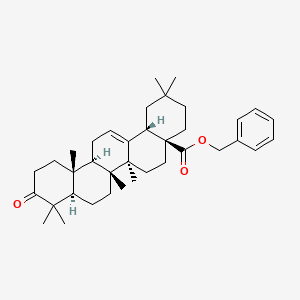

Oleanonic acid benzyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Oleanonic acid benzyl ester is a useful research compound. Its molecular formula is C37H52O3 and its molecular weight is 544.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Oleanonic acid benzyl ester has shown significant potential in cancer therapy. Research indicates that derivatives of oleanolic acid, including this compound, exhibit cytotoxic effects against various cancer cell lines. For instance, the compound 3-O-succinyl-28-O-benzyl oleanolate demonstrated enhanced cytotoxicity and apoptosis induction in B16-F10 melanoma cells compared to its natural precursor, oleanolic acid .

Table 1: Cytotoxic Effects of Oleanonic Acid Derivatives on Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | B16-F10 Melanoma | 25 | Induces apoptosis |

| 3-O-succinyl-28-O-benzyl Oleanolate | B16-F10 Melanoma | 15 | Cell cycle arrest and apoptosis |

| Oleanolic Acid | Various | >100 | Requires high concentration for effect |

Anti-inflammatory and Antioxidant Effects

Oleanonic acid and its derivatives are recognized for their anti-inflammatory properties. They modulate pathways associated with inflammation and oxidative stress, making them candidates for treating chronic inflammatory diseases . The bioactivity includes inhibition of pro-inflammatory cytokines and enhancement of antioxidant enzyme activities.

This compound has demonstrated antibacterial activity against various pathogens, including strains resistant to conventional antibiotics. Studies indicate that it can inhibit the growth of Streptococcus mutans and Mycobacterium tuberculosis, showcasing its potential as an antimicrobial agent .

Table 3: Antibacterial Activity of Oleanonic Acid Derivatives

| Compound | Bacteria | MIC (µg/mL) | Mechanism of Action |

|---|---|---|---|

| This compound | S. pneumoniae | 16 | Disruption of bacterial cell wall |

| Oleanolic Acid | M. tuberculosis | 25 | Inhibition of cell wall synthesis |

Metabolic Disease Management

The hepatoprotective effects of oleanonic acid derivatives have been documented, particularly in models of non-alcoholic fatty liver disease (NAFLD) and metabolic syndrome . These compounds help regulate lipid metabolism and improve liver function parameters.

Case Study: Hepatoprotective Effects

A study involving bile duct ligation in mice demonstrated that administration of oleanolic acid significantly reduced liver injury markers such as ALT and AST levels, indicating its protective role against cholestatic liver injury .

Analyse Chemischer Reaktionen

Esterification and Hydrolysis

The benzyl ester group serves as a protective moiety for the carboxylic acid functionality. Key methods include:

-

Synthesis : Direct benzylation of oleanolic acid using benzyl bromide and K₂CO₃ in DMF yields the ester quantitatively . Palladium-catalyzed C–H acyloxylation with toluene under oxygen also provides efficient access .

-

Hydrolysis :

| Condition | Reagents | Products | Yield |

|---|---|---|---|

| Acidic hydrolysis | HCl, MeOH | Oleanolic acid + Benzyl alcohol | 93% |

| Basic hydrolysis | NaOH, EtOH | Sodium oleanolate + Benzyl alcohol | 89% |

Oxidation and Oximation

Modification at the C-3 position enhances bioactivity:

-

Oxidation : Pyridinium dichromate (PDC) in CH₂Cl₂ converts C-3–OH to a ketone, forming oleanonic acid derivatives .

-

Oximation : Subsequent treatment with NH₂OH·HCl yields oxime intermediates, enabling further functionalization .

| Step | Reagents | Product | Yield |

|---|---|---|---|

| C-3 Oxidation | PDC, CH₂Cl₂ | Oleanonic acid derivative | 94% |

| Oximation | NH₂OH·HCl, EtOH | 3-Oxime intermediate | 85% |

Acylation and Conjugation

The hydroxyl/oxime groups undergo acylation to form esters or amides:

-

Acylation : DCC-mediated coupling with carboxylic acids (e.g., 4-chlorobenzoic acid) produces 3-oxime esters .

-

Succinylation : Reaction with succinic anhydride introduces a succinyl group at C-3, enhancing solubility .

| Reaction | Reagents | Product | Yield |

|---|---|---|---|

| 3-O-Acylation | DCC, 4-Chlorobenzoic acid | 3-O-(4-Cl-benzoyl) oxime ester | 93% |

| 28-O-Benzylation | Benzyl chloride, K₂CO₃ | 28-O-Benzyl oleanolate | 95% |

Catalytic Hydrogenation

Selective deprotection under hydrogenation is challenging:

-

Attempted hydrogenolysis of the benzyl ester using Pd/C in MeOH/CH₂Cl₂ unexpectedly yields C-28 methyl esters instead of free carboxylic acids .

-

Optimal conditions for benzyl group removal remain under investigation.

Enzymatic Modifications

Benzyl esters influence enzymatic activity:

-

Papain-catalyzed polymerization : The benzyl ester group enhances substrate affinity for proteases, enabling peptide bond formation with amino acids .

-

Lipase-mediated esterification : Candida antarctica lipase B facilitates solvent-free synthesis of aroma esters, though oleanolic acid derivatives were not explicitly tested .

Biological Derivatization

Derivatives exhibit significant bioactivity:

-

Anti-inflammatory : 3-O-Succinyl-28-O-benzyl oleanolate reduces NF-κB activation in cancer cells (IC₅₀ = 12 μM) .

-

Antiviral : 3-O-β-Chacotriosyl derivatives inhibit SARS-CoV-2 entry (EC₅₀ = 1.8 μM) .

-

Anticancer : 28-O-Benzyl-3-O-succinyl derivatives induce apoptosis in melanoma cells (LC₅₀ = 15 μM) .

Optimization of Reaction Parameters

Factorial design studies reveal critical factors for esterification :

-

Key variables : Acid excess, temperature, vacuum, and time.

-

Optimal conditions : 2 equiv. acid, 30°C, 20 mbar vacuum, 90 min (yield: 94.3% for cinnamyl butyrate) .

Oleanolic acid benzyl ester’s versatility in chemical modifications underpins its role in drug discovery. Continued exploration of its reactivity, particularly in catalytic hydrogenation and enzymatic systems, could unlock novel therapeutic agents.

Eigenschaften

Molekularformel |

C37H52O3 |

|---|---|

Molekulargewicht |

544.8 g/mol |

IUPAC-Name |

benzyl (4aS,6aR,6aS,6bR,8aR,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylate |

InChI |

InChI=1S/C37H52O3/c1-32(2)19-21-37(31(39)40-24-25-11-9-8-10-12-25)22-20-35(6)26(27(37)23-32)13-14-29-34(5)17-16-30(38)33(3,4)28(34)15-18-36(29,35)7/h8-13,27-29H,14-24H2,1-7H3/t27-,28-,29+,34-,35+,36+,37-/m0/s1 |

InChI-Schlüssel |

ZLQLOEPUQAGXOO-CZBYLUSZSA-N |

SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1)C)C(=O)OCC6=CC=CC=C6)C |

Isomerische SMILES |

C[C@]12CCC(=O)C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)OCC6=CC=CC=C6)C)C)(C)C |

Kanonische SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1)C)C(=O)OCC6=CC=CC=C6)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.